Product packaging for 3-Methylsulfonylfluoren-9-one(Cat. No.:CAS No. 22010-71-5)

3-Methylsulfonylfluoren-9-one

Cat. No.: B13999070
CAS No.: 22010-71-5
M. Wt: 258.29 g/mol
InChI Key: JICPOIOPUOFGFN-UHFFFAOYSA-N
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Description

3-Methylsulfonylfluoren-9-one is a useful research compound. Its molecular formula is C14H10O3S and its molecular weight is 258.29 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O3S B13999070 3-Methylsulfonylfluoren-9-one CAS No. 22010-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22010-71-5

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

3-methylsulfonylfluoren-9-one

InChI

InChI=1S/C14H10O3S/c1-18(16,17)9-6-7-12-13(8-9)10-4-2-3-5-11(10)14(12)15/h2-8H,1H3

InChI Key

JICPOIOPUOFGFN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C32

Origin of Product

United States

Contextualization Within the Broader Field of Fluorenone Chemistry

Fluorenone, or 9H-fluoren-9-one, is an aromatic organic compound characterized by a fluorene (B118485) backbone with a ketone functional group at the 9-position. This tricyclic aromatic ketone serves as a fundamental building block in the synthesis of a wide array of more complex molecules. The chemistry of fluorenone is rich and varied, largely due to the reactivity of the carbonyl group and the susceptibility of the aromatic rings to electrophilic substitution.

The fluorenone core can be chemically modified at various positions, leading to a vast library of derivatives with tailored electronic, optical, and biological properties. These modifications can include the introduction of different functional groups, which can dramatically alter the molecule's behavior and applications. The substitution pattern on the fluorenone skeleton is crucial in determining the final properties of the derivative.

Significance of the Fluorenone Scaffold in Contemporary Chemical Research

The rigid and planar structure of the fluorenone scaffold, combined with its electron-accepting nature, makes it a highly attractive component in several areas of chemical research. Its derivatives have been extensively investigated for their applications in materials science and medicinal chemistry.

In the realm of materials science , fluorenone-based compounds are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The inherent photophysical properties of the fluorenone core, which can be tuned through substitution, allow for the creation of materials with specific light-emitting and charge-transporting capabilities. researchgate.netnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the color and efficiency of OLEDs. nih.gov

In medicinal chemistry , the fluorenone scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active compounds. researchgate.net Fluorenone derivatives have demonstrated a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. The ability to functionalize the fluorenone core at multiple positions allows for the optimization of drug-like properties and the exploration of structure-activity relationships.

The Role and Impact of Sulfonyl Substituents in Aromatic Systems

The introduction of a sulfonyl group (–SO₂R) onto an aromatic ring, such as the fluorenone system, imparts significant changes to the molecule's electronic and physical properties. The methylsulfonyl (–SO₂CH₃) group, in particular, is a strong electron-withdrawing group.

This electron-withdrawing nature is a result of both inductive effects and resonance (d-orbital participation). The high electronegativity of the oxygen atoms in the sulfonyl group pulls electron density away from the aromatic ring through the sigma bond framework (inductive effect). This deactivation of the aromatic ring makes it less susceptible to electrophilic substitution and more susceptible to nucleophilic aromatic substitution.

The presence of a sulfonyl group can influence a molecule's:

Acidity: It can increase the acidity of nearby protons.

Reactivity: It modifies the reactivity of the aromatic ring and other functional groups.

Biological Activity: The sulfonyl group is a common feature in many pharmaceuticals, where it can act as a hydrogen bond acceptor and influence the molecule's binding to biological targets.

Theoretical and Computational Chemistry Studies of 3 Methylsulfonylfluoren 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No specific Density Functional Theory (DFT) studies on the electronic structure of 3-Methylsulfonylfluoren-9-one have been identified in the reviewed literature.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. nih.gov DFT is a popular method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. researchgate.net For a molecule like this compound, DFT calculations could provide valuable insights into its electronic properties.

A typical DFT study would involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated, including:

Total energy: The total energy of the molecule in its ground state.

Electron density: The distribution of electrons in the molecule, which can reveal information about chemical bonding and reactivity. nih.gov

Molecular orbitals: The wave functions of the electrons in the molecule, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

These calculations would help in understanding the fundamental electronic characteristics of this compound, which in turn would provide a basis for understanding its reactivity and spectroscopic properties.

Computational Prediction of Reactivity and Reaction Pathways

There are no specific computational studies on the reactivity and reaction pathways of this compound found in the available literature.

Computational chemistry offers methods to predict the reactivity of a molecule and to explore potential reaction pathways. nsf.gov For this compound, these methods could be used to identify reactive sites and to understand how the molecule might behave in chemical reactions.

Key aspects of such a study would include:

Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as the Fukui function, which identifies the sites in a molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Transition State Search: To study a specific chemical reaction involving this compound, computational methods can be used to locate the transition state structure. The energy of the transition state can then be used to calculate the activation energy of the reaction, which is a key factor in determining the reaction rate. mdpi.com

Potential Energy Surface (PES) Mapping: By mapping the potential energy surface, it is possible to identify the most likely pathways for a chemical reaction and to understand the reaction mechanism in detail. researchgate.net

These computational approaches could guide the design of new synthetic routes or help in understanding the role of this compound in more complex chemical processes.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics simulation studies focusing on the conformational landscape of this compound have been reported in the scientific literature.

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would provide a detailed picture of its dynamic behavior and conformational flexibility.

A typical MD simulation study would involve:

Force Field Selection: A suitable force field, which describes the potential energy of the system as a function of the atomic coordinates, would be chosen.

System Setup: The this compound molecule would be placed in a simulation box, often with a solvent to mimic experimental conditions.

Simulation Run: The simulation would be run for a sufficient length of time to allow the molecule to explore its conformational space. nih.gov

The results of such a simulation could be presented in a table summarizing the key conformational states and their relative energies.

Table 1: Hypothetical Conformational Analysis Data for this compound

Conformer Relative Energy (kcal/mol) Key Dihedral Angle(s) (°) Population (%)
1 0.00 X 75
2 1.50 Y 20
3 3.00 Z 5

This table is for illustrative purposes only, as no specific data for this compound is available.

Spectroscopic Property Prediction through Quantum Chemical Methods

There are no specific studies on the quantum chemical prediction of spectroscopic properties for this compound in the reviewed literature.

Quantum chemical methods can be used to predict a variety of spectroscopic properties, which can be very useful for interpreting experimental spectra or for identifying unknown compounds. nih.govresearchgate.net For this compound, these methods could predict:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated to predict the IR and Raman spectra. These spectra are related to the vibrational modes of the molecule and can be used to identify functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the different nuclei (e.g., 1H, 13C) can be calculated to predict the NMR spectra. scielo.org.zalehigh.edu

Ultraviolet-Visible (UV-Vis) Spectra: The electronic excitation energies and oscillator strengths can be calculated to predict the UV-Vis spectrum, which provides information about the electronic transitions in the molecule. nih.gov

A comparison of the predicted and experimental spectra can be a powerful tool for confirming the structure of a molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Technique Calculated Value Experimental Value
IR Frequency (C=O stretch) 1715 cm-1 1720 cm-1
13C NMR (C=O) 193.5 ppm 194.0 ppm
UV-Vis λmax 320 nm 322 nm

This table is for illustrative purposes only, as no specific data for this compound is available.

Charge Distribution and Frontier Molecular Orbital Analysis

No specific studies on the charge distribution and frontier molecular orbital analysis of this compound have been found in the literature.

The charge distribution and frontier molecular orbitals (FMOs) are key electronic properties that are closely related to the reactivity of a molecule. semanticscholar.org

Charge Distribution: The distribution of partial charges on the atoms in a molecule can be calculated using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This information can help to identify the electrophilic and nucleophilic sites in the molecule. nih.gov

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. libretexts.orgtaylorandfrancis.comwikipedia.org

An analysis of the charge distribution and FMOs of this compound would provide a detailed understanding of its electronic structure and reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap 4.7

This table is for illustrative purposes only, as no specific data for this compound is available.

Applications of 3 Methylsulfonylfluoren 9 One and Its Derivatives in Chemical Science

Role as Versatile Building Blocks in Complex Organic Synthesis

Organic building blocks are fundamental, functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com 3-Methylsulfonylfluoren-9-one exemplifies such a building block, offering a rigid, planar structure with reactive sites that can be strategically functionalized. The electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the fluorene (B118485) core, making it a valuable synthon in a variety of organic transformations. rsc.org

The development of efficient synthetic methods relies on the availability of diverse and functionalized building blocks. rsc.org The presence of the ketone at the 9-position and the potential for reactions at the aromatic rings allow for the introduction of a wide array of functional groups. This versatility enables the construction of intricate molecular frameworks relevant to medicinal chemistry and materials science.

Precursors for the Construction of Extended π-Conjugated Systems

Extended π-conjugated systems are a cornerstone of modern materials science, finding applications in organic electronics and photonics. tcichemicals.combeilstein-journals.org These systems, characterized by alternating single and multiple bonds, exhibit unique electronic and optical properties. nih.gov this compound and its derivatives serve as excellent precursors for the synthesis of such systems.

The fluorene unit can be incorporated into larger oligomeric and polymeric structures. nih.gov The methylsulfonyl group can be used to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for charge transport and light-emitting applications. beilstein-journals.org Synthetic strategies often involve cross-coupling reactions to link fluorene-based monomers, leading to the formation of well-defined, high-performance π-conjugated materials. tcichemicals.com

PropertyDescriptionRelevance to Extended π-Conjugated Systems
HOMO/LUMO Energy Levels The energy of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital.Dictates the electronic and optical properties, including charge injection and transport capabilities.
π-Conjugation Length The extent of the delocalized π-electron system.Influences the absorption and emission wavelengths of the material.
Intermolecular Interactions The forces between adjacent molecules in the solid state.Affects the charge mobility and overall performance of electronic devices.

Design and Synthesis of Functional Scaffolds for Materials Science

The field of materials science focuses on the design and application of materials with specific properties. ktu.ltscispace.com Functional scaffolds based on this compound are of significant interest due to their thermal stability, rigid structure, and tunable electronic characteristics. These properties make them suitable for a range of applications in materials science.

Derivatives of this compound can be engineered to exhibit specific functionalities. For instance, the introduction of solubilizing alkyl chains can improve their processability for the fabrication of thin films in electronic devices. Furthermore, the incorporation of other functional groups can lead to materials with tailored optical, electronic, or self-assembly properties.

Exploration in Photochemistry and Photoactive Systems

Photochemistry investigates chemical reactions initiated by the absorption of light. msu.edubeilstein-journals.org The fluorene moiety is known for its photophysical properties, and the introduction of the methylsulfonyl group can modulate these characteristics. The first law of photochemistry, the Grotthuss-Draper law, states that light must be absorbed for a photochemical reaction to occur. msu.edu The inherent chromophore of the fluorenone system allows it to absorb light, leading to electronically excited states.

The Stark-Einstein law, the second law of photochemistry, posits that for each photon absorbed, one molecule is activated for a reaction. msu.edu The quantum yield (Φ) measures the efficiency of a photochemical process. msu.edu The exploration of this compound in photochemistry involves studying its excited-state dynamics, energy transfer processes, and potential to participate in photoreactions. These investigations are crucial for developing new photoactive materials and understanding fundamental photochemical principles. mendeley.combipm.org

Potential in Catalytic Systems or Ligand Design

While direct applications of this compound in catalysis are not extensively documented, its structural features suggest potential in the design of ligands for catalytic systems. The fluorene backbone can provide a rigid and sterically defined environment around a metal center.

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